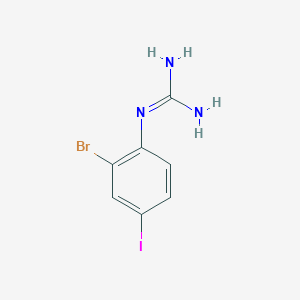
5,5-Dimethyl-3-phenyl-1,4,5,6-tetrahydropyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5-Dimethyl-3-phenyl-1,4,5,6-tetrahydropyridazine is a heterocyclic compound that features a pyridazine ring with a phenyl group and two methyl groups attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-3-phenyl-1,4,5,6-tetrahydropyridazine can be achieved through several methods. One common approach involves the cycloaddition of alkoxyallenes with 1,2-diaza-1,3-dienes . This transition-metal-free (4 + 2) cycloaddition reaction is efficient and offers a wide substrate scope, making it a practical method for synthesizing this compound .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of specific catalysts, solvents, and temperature controls to ensure the reaction proceeds efficiently and safely .
Análisis De Reacciones Químicas
Types of Reactions
5,5-Dimethyl-3-phenyl-1,4,5,6-tetrahydropyridazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to achieve desired properties or to synthesize derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions often involve specific temperatures, solvents, and catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield pyridazine derivatives with additional functional groups, while reduction reactions can lead to the formation of more saturated compounds .
Aplicaciones Científicas De Investigación
5,5-Dimethyl-3-phenyl-1,4,5,6-tetrahydropyridazine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 5,5-Dimethyl-3-phenyl-1,4,5,6-tetrahydropyridazine involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparación Con Compuestos Similares
Similar Compounds
Pyridazine: A simpler analog with two adjacent nitrogen atoms in a six-membered ring.
Pyridazinone: A derivative with a keto group, known for its diverse pharmacological activities.
Uniqueness
5,5-Dimethyl-3-phenyl-1,4,5,6-tetrahydropyridazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenyl and methyl groups can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .
Propiedades
Fórmula molecular |
C12H16N2 |
|---|---|
Peso molecular |
188.27 g/mol |
Nombre IUPAC |
5,5-dimethyl-3-phenyl-4,6-dihydro-1H-pyridazine |
InChI |
InChI=1S/C12H16N2/c1-12(2)8-11(14-13-9-12)10-6-4-3-5-7-10/h3-7,13H,8-9H2,1-2H3 |
Clave InChI |
WNXLGUHFEKLETG-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(=NNC1)C2=CC=CC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S,4S)-1-Boc-4-[(difluoromethoxy)methyl]pyrrolidine-2-carboxylic Acid](/img/structure/B13698289.png)

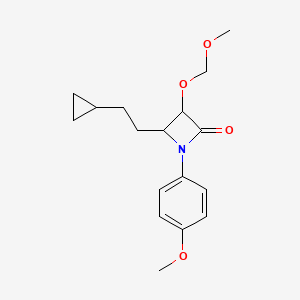
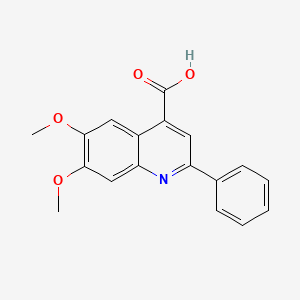

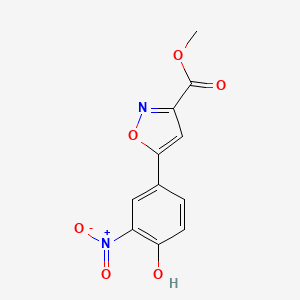
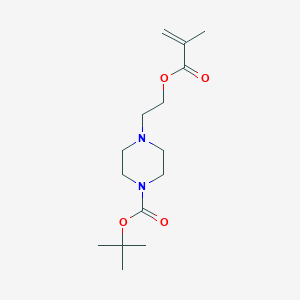


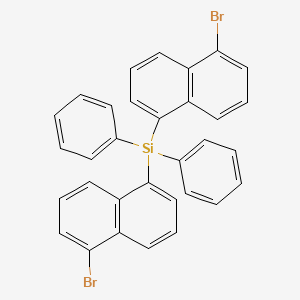
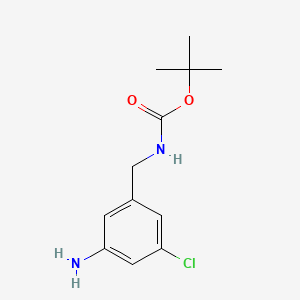
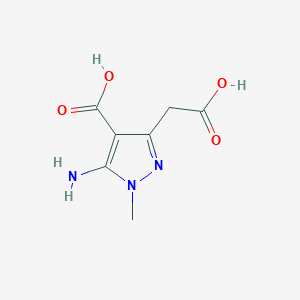
![5-[3-Fluoro-4-(1-pyrazolyl)phenyl]isoxazole-3-carboxylic Acid](/img/structure/B13698361.png)
